(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides, characterized by a conjugated double bond with an amide group. This compound features a tert-butylphenyl group and a 3,4-difluorophenyl group, which contribute to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science.
This compound can be synthesized through various chemical reactions involving specific precursors and reagents, which are detailed in the synthesis analysis section.
The compound is classified as an enamide due to the presence of the double bond adjacent to the amide functional group. Its structural complexity allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide typically involves the following steps:
The reaction conditions typically involve heating under reflux in an organic solvent, which aids in achieving optimal yields. The choice of solvents and reagents can significantly influence the reaction's efficiency and selectivity.
The molecular formula is , with a molecular weight of approximately 281.31 g/mol. The compound exhibits geometric isomerism due to the double bond, with the "E" configuration indicating that the highest priority substituents on either side of the double bond are on opposite sides.
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide can undergo various chemical reactions:
The specific conditions for these reactions (e.g., temperature, solvent choice) are crucial for determining the yield and purity of the products formed.
The mechanism of action for (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide largely depends on its biological applications. In biological systems, it may interact with molecular targets such as enzymes or receptors:
Understanding these mechanisms requires further experimental investigation to elucidate specific pathways influenced by this compound.
Relevant data for these properties are essential for practical applications in laboratory settings and industrial processes.
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide has potential applications across several scientific fields:
This compound's unique structural features make it valuable for research and development in various scientific disciplines, highlighting its versatility and potential impact on future innovations.
The compound’s systematic IUPAC name is (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide. This nomenclature precisely defines:
Structural representations include:
O=C(NC1=CC=C(F)C(F)=C1)/C=C/C2=CC=C(C(C)(C)C)C=C2
(Canonical) [1] InChI=1S/C19H19F2NO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-15-9-10-16(20)17(21)12-15/h4-12H,1-3H3,(H,22,23)/b11-6+
[1] RZZRMIYFOPKADZ-IZZDOVSWSA-N
[1] Table 1: Molecular Descriptors
Descriptor Type | Value |
---|---|
IUPAC Name | (2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide |
Canonical SMILES | O=C(NC1=CC=C(F)C(F)=C1)/C=C/C2=CC=C(C(C)(C)C)C=C2 |
InChIKey | RZZRMIYFOPKADZ-IZZDOVSWSA-N |
This compound belongs to broader acrylamide classes in chemical databases, characterized by:
(2E)-3-(4-tert-butylphenyl)-N-(4-ethoxyphenyl)prop-2-enamide
(CID 680520) [4] (2Z)-N-(4-tert-butylphenyl)-3-(4-chlorophenyl)prop-2-enamide
(CID 16413846) [5] Table 2: Database Classification of Analogous Compounds
Compound | Database Identifier | Classification Basis |
---|---|---|
N-(4-BUTYLPHENYL)-3-(4-PHENYL-2-THIENYL)-2-PROPENAMIDE | Aldrich T106011 | Acrylamide/thiophene hybrid |
(2E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide | CID 5713323 | Acrylamide/indole hybrid |
(2E)-3-(4-tert-butylphenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]...* | CID 16426298 | Heterocyclic-substituted acrylamide |
Table 3: Compound-Specific Identifiers
Compound Name | CAS Registry No. | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
(2E)-3-(4-tert-butylphenyl)-N-(3,4-difluorophenyl)prop-2-enamide | 329778-53-2 | C₁₉H₁₉F₂NO | 315.36 |
Appendix: Tabulated Compound Names
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1